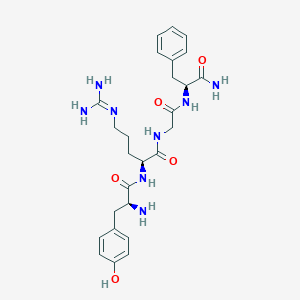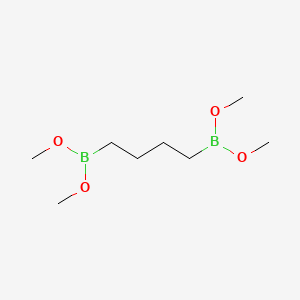
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a sulfonyl group, and a phenylalanylglycine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and methanol. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine involves its interaction with specific molecular targets. The cyano group and sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-Bromo-3-methylbenzene-1-sulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
- L-Phenylalanylglycine
Uniqueness
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
90282-03-4 |
|---|---|
Formule moléculaire |
C19H19N3O5S |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
2-[[(2S)-3-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H19N3O5S/c1-13-2-8-16(9-3-13)28(26,27)22-17(19(25)21-12-18(23)24)10-14-4-6-15(11-20)7-5-14/h2-9,17,22H,10,12H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 |
Clé InChI |
PSKUTENIQAVHRO-KRWDZBQOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)C#N)C(=O)NCC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



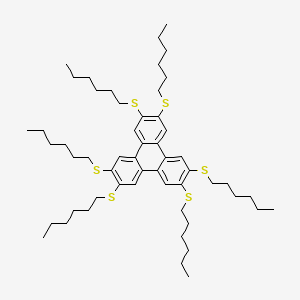



![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
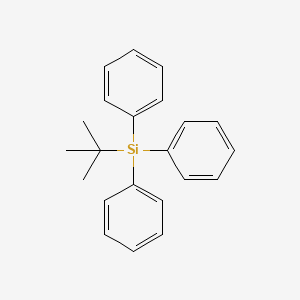
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
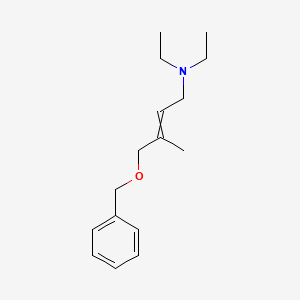
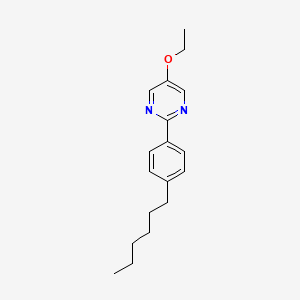
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
